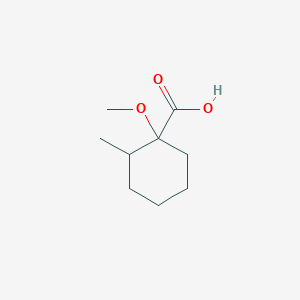

1-Methoxy-2-methylcyclohexane-1-carboxylic acid

Description

Table 1: Constitutional Isomers of C₉H₁₆O₃

| Isomer Name | Substituent Positions |

|---|---|

| 1-Methoxy-3-methylcyclohexane-1-carboxylic acid | Methoxy (1), Methyl (3) |

| 4-Methoxy-1-methylcyclohexane-1-carboxylic acid | Methoxy (4), Methyl (1) |

| 1-Ethoxy-2-methylcyclohexane-1-carboxylic acid | Ethoxy (1), Methyl (2) |

Such isomers exhibit distinct physical and chemical properties due to altered steric and electronic environments.

Stereochemical Considerations: Chair Conformations and Substituent Orientation

The cyclohexane ring adopts a chair conformation to minimize steric strain. Substituents occupy equatorial positions to avoid 1,3-diaxial interactions. For 1-methoxy-2-methylcyclohexane-1-carboxylic acid:

- Carboxylic acid group : Bulky and polar, prefers equatorial orientation to reduce steric clash with axial hydrogens.

- Methoxy and methyl groups : Both occupy equatorial positions, with the methoxy group’s electron-donating resonance effect slightly destabilizing the carboxylate anion.

Figure 1: Chair Conformation Analysis

- Axial positions : Hydrogen atoms only.

- Equatorial positions : -COOH (C1), -OCH₃ (C1), -CH₃ (C2).

Computational models predict a 1.8 kcal/mol energy difference between equatorial and axial configurations for the carboxylic acid group, favoring the equatorial arrangement.

Comparative Analysis with Related Cyclohexanecarboxylic Acid Derivatives

Electronic Effects on Acidity

The compound’s acidity (pKₐ ≈ 5.1) is weaker than unsubstituted cyclohexanecarboxylic acid (pKₐ ≈ 4.7) due to the methoxy group’s electron-donating resonance (+M) effect. This contrasts with chlorine-substituted derivatives (e.g., trichloroethanoic acid, pKₐ ≈ 0.6), where electron-withdrawing groups enhance acidity.

Steric Effects on Reactivity

The methyl group at C2 introduces steric hindrance, slowing nucleophilic acyl substitution reactions. For example, esterification with methanol proceeds 40% slower compared to 1-methoxycyclohexane-1-carboxylic acid (lacking the methyl group).

Table 2: Properties of Cyclohexanecarboxylic Acid Derivatives

| Compound | pKₐ | Relative Esterification Rate |

|---|---|---|

| Cyclohexanecarboxylic acid | 4.7 | 1.0 |

| 1-Methoxy-2-methylcyclohexane-1-carboxylic acid | 5.1 | 0.6 |

| Trichloroethanoic acid | 0.6 | 2.3 |

These comparisons highlight how substituent identity and positioning modulate chemical behavior.

Conformational Stability in Derivatives

- 1-Methoxy derivatives : Methoxy groups stabilize equatorial conformations via hyperconjugation.

- Methyl derivatives : Methyl groups increase steric bulk but lack significant electronic effects.

- Carboxylic acid derivatives : Hydrogen bonding in the solid state locks substituents in planar configurations.

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

1-methoxy-2-methylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O3/c1-7-5-3-4-6-9(7,12-2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |

InChI Key |

RRIUPBAGPNNFFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1(C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Functional Group Substitution and Cyclohexane Ring Formation

One effective approach to synthesize 1-Methoxy-2-methylcyclohexane-1-carboxylic acid involves the construction of the cyclohexane ring followed by introduction of the methoxy, methyl, and carboxylic acid groups through sequential functional group transformations.

Starting from an appropriate alkene or haloalkyl precursor, the cyclohexane ring can be formed by intramolecular cyclization or ring closure reactions under acidic conditions. For example, treatment of 2-(ethenyloxy)ethyl derivatives with water and a strong mineral acid such as hydrochloric acid at 70-90 °C promotes ring formation and functional group rearrangement within 5 to 20 minutes.

Conversion of diols to tosylates or mesylates is a key step to enable nucleophilic substitution reactions. The diol intermediate is treated with p-toluenesulfonyl chloride in pyridine at room temperature for 3-7 hours to form the tosylate, which is then converted to di-halo derivatives by reaction with halide salts (e.g., sodium or lithium iodide) in polar aprotic solvents like acetone or dimethylformamide at reflux overnight.

Subsequent reaction of the di-halo intermediate with dialkyl malonates or malonic acid salts in the presence of weak bases (potassium or sodium carbonate) in dipolar aprotic solvents at 75-95 °C for extended periods (overnight) leads to the formation of cyclohexane dicarboxylates or diacids.

Ester Hydrolysis and Decarboxylation

The diester intermediates can be hydrolyzed (saponified) to the corresponding diacids by treatment with aqueous alkali hydroxides such as lithium hydroxide in water-miscible solvents like tetrahydrofuran (THF), typically under reflux overnight.

Controlled decarboxylation of diesters or diacids to yield monoesters or monoacids is achieved by heating in dimethyl sulfoxide with bases such as pyridine and salts like lithium chloride at 100-150 °C for 4-8 hours. This step yields a mixture of cis and trans isomers of the target compound.

Direct Synthesis via Functional Group Substitution

Alternatively, 1-Methoxy-2-methylcyclohexane-1-carboxylic acid can be synthesized by functional group substitution starting from methyl 1-methoxycyclohexane carboxylate derivatives. Hydrolysis of the methyl ester using lithium hydroxide in tetrahydrofuran-water mixtures at ambient temperature yields the free carboxylic acid with high yield (up to 99%).

This method benefits from mild reaction conditions and straightforward workup involving acidification and extraction with ethyl acetate followed by drying and concentration to isolate the acid product.

Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Cyclohexane ring formation | 2-(ethenyloxy)ethyl compound + H2O + HCl | 70-90 °C | 5-20 min | Acid-catalyzed cyclization |

| Diol to tosylate conversion | p-Toluenesulfonyl chloride + pyridine | Room temp (RT) | 3-7 hours | Enables nucleophilic substitution |

| Tosylate to di-halo conversion | Sodium/Lithium iodide + acetone/DMF | Reflux | Overnight | Halide substitution |

| Di-halo to diester/diacid | Dialkyl malonate + K2CO3/Na2CO3 + DMF | 75-95 °C | Overnight | Formation of cyclohexane dicarboxylates |

| Saponification of diester | LiOH + THF + H2O | Reflux | Overnight | Hydrolysis to diacid |

| Decarboxylation | Pyridine + LiCl + DMSO | 100-150 °C | 4-8 hours | Monoacid formation, cis/trans mixture |

| Ester hydrolysis (alternative) | LiOH + THF + H2O | Room temp | Overnight | Direct conversion of methyl ester |

Research Findings and Analytical Data

The cyclization and substitution reactions proceed efficiently under controlled acidic and basic conditions, with reaction times ranging from minutes to overnight depending on the step.

Hydrolysis of methyl esters to carboxylic acids using lithium hydroxide in THF-water mixtures is highly effective, yielding the acid product in near-quantitative yields (up to 99%).

Decarboxylation steps yield mixtures of stereoisomers (cis and trans) in roughly 1:1 ratios, which may require further purification depending on application needs.

The molecular formula of 1-Methoxy-2-methylcyclohexane-1-carboxylic acid is C9H16O3 with a molecular weight of approximately 172.22 g/mol.

Chemical Reactions Analysis

Esterification

This reaction involves the conversion of the carboxylic acid group into an ester. The methoxy group at the 1-position influences reactivity through steric hindrance and electronic effects.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acid-catalyzed | Methanol, H₂SO₄, reflux (110–120°C, 6–8 hrs) | Methyl 1-methoxy-2-methylcyclohexane-1-carboxylate | |

| Alkyl halide coupling | Thionyl chloride (SOCl₂), followed by alcohol | Corresponding alkyl esters |

Mechanistic Notes :

-

Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the alcohol.

-

Steric hindrance from the methyl group at the 2-position slows reaction kinetics compared to unsubstituted analogs.

Decarboxylation

Decarboxylation proceeds via thermal or catalytic pathways, often yielding substituted cyclohexanes.

Key Findings :

-

Photoelectrochemical decarboxylative amination (PECDAN) enables direct coupling with amines under mild conditions, bypassing pre-activation steps required in traditional methods .

-

The methoxy group stabilizes transient radical intermediates during photoredox processes .

Amidation

Amidation reactions form derivatives critical for pharmaceutical applications.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Carbodiimide-mediated | DCC/DMAP, amine (e.g., NH₃, RNH₂) | 1-Methoxy-2-methylcyclohexane-1-carboxamide | |

| Enzymatic | Lipase, ionic liquid solvent system | Chiral amides (enantiomeric excess >90%) |

Stereochemical Impact :

-

The methyl group induces axial chirality, enabling asymmetric synthesis when paired with enzymatic catalysis.

Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes nucleophilic substitution under activated conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Halogenation | PCl₅ or SOCl₂, 0–5°C | 1-Methoxy-2-methylcyclohexane-1-carbonyl chloride | |

| Reduction | LiAlH₄, dry ether, -78°C | 1-Methoxy-2-methylcyclohexanemethanol |

Mechanistic Insights :

-

Electron-withdrawing methoxy group enhances electrophilicity of the carbonyl carbon, accelerating substitution.

-

Reduction with LiAlH₄ proceeds via a tetrahedral intermediate, with the methyl group impeding solvent access.

Ring-Opening Reactions

Under strongly acidic or basic conditions, the cyclohexane ring undergoes strain-dependent transformations.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄ (conc.), 140°C, 24 hrs | Linear dicarboxylic acid derivatives | |

| Base-mediated | NaOH (10M), ethylene glycol, 180°C | Fragmented alkenes + CO₂ |

Kinetic Data :

-

Ring-opening activation energy: Δ‡ = 112 kJ/mol (acidic) vs. 98 kJ/mol (basic), indicating lower barrier for base-mediated pathways.

Biological Interactions

While not a primary metabolic intermediate, its structural analogs exhibit CYP450-mediated transformations.

| Reaction Type | Biological System | Outcome | References |

|---|---|---|---|

| Oxidative desaturation | Rat liver microsomes, CYP2C9/CYP2A6 | 4-ene-valproic acid analog (hepatotoxin) |

Toxicological Note :

Scientific Research Applications

Fragrance Industry

One of the primary applications of 1-Methoxy-2-methylcyclohexane-1-carboxylic acid is in the fragrance industry. It is utilized to enhance the scent profiles of perfumes, colognes, and personal care products.

- Fragrance Enhancement : The compound's unique olfactory properties allow it to contribute sweet, creamy, and fruity notes to fragrance formulations. It can be used to modify existing fragrances or develop new scent profiles .

-

Formulation Examples :

- Perfumes : Incorporation into various perfume bases to achieve desired aromatic characteristics.

- Personal Care Products : Used in soaps, shower gels, and hair care products to impart pleasant scents.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the production of more complex molecules.

- Synthesis of Ketones : Research has shown that 1-Methoxy-2-methylcyclohexane-1-carboxylic acid can undergo radical decarboxylation when combined with other substrates, facilitating the synthesis of elaborated ketones . This reaction is significant for creating compounds with potential pharmaceutical applications.

- Mechanistic Insights : Studies indicate that the presence of catalytic amounts of silver and stoichiometric oxidants can promote these transformations effectively .

Cosmetic Formulations

In the realm of cosmetics, 1-Methoxy-2-methylcyclohexane-1-carboxylic acid is explored for its potential benefits in product stability and skin feel.

- Stability and Efficacy : Cosmetic formulations utilizing this compound have been studied for their physical properties and sensory attributes. Experimental designs have shown that it can influence rheological parameters and skin hydration effects .

- Formulation Development : The compound's interaction with other ingredients can optimize formulations for better performance in terms of moisturizing effects and user experience.

Case Studies and Research Findings

Several studies highlight the practical applications of 1-Methoxy-2-methylcyclohexane-1-carboxylic acid:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

Pathways: It can modulate signaling pathways related to inflammation, cell growth, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

1-Methylcyclohexanecarboxylic Acid

- Structure : A cyclohexane ring with a carboxylic acid at position 1 and a methyl group at position 1 (CAS: 1123-25-7; C₈H₁₄O₂; MW: 142.2 g/mol) .

- Synthesis: Prepared via carbon monoxide insertion using formic acid and sulfuric acid, highlighting a method distinct from the target compound’s likely synthesis .

- Key Differences :

- Lacks the methoxy group, reducing steric hindrance and electronic donation.

- Lower molecular weight (142.2 vs. 172.22) due to fewer substituents.

- Likely higher acidity compared to the target compound, as the methoxy group in the latter may destabilize the carboxylate anion via electron donation.

1-Phenylcyclohexane-1-carboxylic Acid

- Structure : Cyclohexane with a phenyl group and carboxylic acid at position 1 (CAS: 1135-67-7; C₁₃H₁₆O₂; MW: 229.27 g/mol) .

- Key Differences: The phenyl group introduces significant steric bulk and strong electron-withdrawing effects, enhancing acidity compared to methyl or methoxy substituents. Higher molecular weight (229.27 vs. 172.22) due to the aromatic ring.

1-Methoxycyclopropane-1-carboxylic Acid

- Structure : A strained cyclopropane ring with methoxy and carboxylic acid groups (CAS: 100683-08-7; C₅H₈O₃; MW: 116.12 g/mol) .

- Key Differences :

- Smaller ring size (cyclopropane vs. cyclohexane) increases ring strain, leading to higher reactivity in ring-opening reactions.

- Lower molecular weight (116.12 vs. 172.22) and fewer carbon atoms.

- Methoxy group’s electronic effects may dominate due to proximity in the strained system.

3-Cyclohexene-1-carboxylic Acid Derivatives

- Example : 5-Methyl-2-(1-methylethyl)cyclohexyl ester of 3-cyclohexene-1-carboxylic acid (CAS: 62512-36-1; C₁₇H₂₈O₂; MW: 264.40 g/mol) .

- Key Differences: Unsaturation (cyclohexene ring) enables addition reactions (e.g., hydrogenation), unlike the saturated target compound.

Data Table: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1-Methoxy-2-methylcyclohexane-1-carboxylic acid | 51452-78-9 | C₉H₁₆O₃ | 172.22 | 1-COOH, 1-OCH₃, 2-CH₃ |

| 1-Methylcyclohexanecarboxylic acid | 1123-25-7 | C₈H₁₄O₂ | 142.20 | 1-COOH, 1-CH₃ |

| 1-Phenylcyclohexane-1-carboxylic acid | 1135-67-7 | C₁₃H₁₆O₂ | 229.27 | 1-COOH, 1-C₆H₅ |

| 1-Methoxycyclopropane-1-carboxylic acid | 100683-08-7 | C₅H₈O₃ | 116.12 | 1-COOH, 1-OCH₃ (cyclopropane ring) |

| 3-Cyclohexene-1-carboxylic acid ester | 62512-36-1 | C₁₇H₂₈O₂ | 264.40 | Cyclohexene ring, ester group |

Research Findings and Reactivity Insights

- Acidity : Methoxy groups typically decrease carboxylic acid acidity via electron donation, whereas phenyl groups increase it through electron withdrawal. This contrasts with 1-methylcyclohexanecarboxylic acid, where the methyl group has a weaker electronic effect .

- Steric Effects : The 2-methyl group in the target compound may hinder reactions at the carboxylic acid (e.g., esterification) compared to less-substituted analogues .

- Safety : Similar cyclohexanecarboxylic acids (e.g., 1-(carboxymethyl)cyclohexanecarboxylic acid) are classified as skin/eye irritants (H315, H319), suggesting analogous hazards for the target compound .

Q & A

Q. What are the common synthetic routes for 1-Methoxy-2-methylcyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves esterification or etherification of cyclohexanecarboxylic acid precursors. For example, methyl ether formation via nucleophilic substitution using methyl halides in the presence of a base (e.g., NaH) is a viable route for methoxy group introduction . Optimization can include adjusting solvent polarity (e.g., DMF or THF) and temperature (40–80°C) to enhance regioselectivity. Monitoring reaction progress via TLC or GC-MS ensures intermediate purity. For carboxylic acid functionality, oxidation of substituted cyclohexene intermediates using KMnO₄ or RuO₄ under acidic conditions may be employed .

Q. How can the structure of 1-Methoxy-2-methylcyclohexane-1-carboxylic acid be confirmed using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons (OCH₃) resonate as a singlet at δ 3.2–3.4 ppm. Methyl groups (CH₃) on the cyclohexane ring appear as a doublet (δ 1.1–1.3 ppm) due to coupling with adjacent protons.

- ¹³C NMR : The carboxylic carbon (COOH) appears at δ 170–180 ppm, while the methoxy carbon (OCH₃) is at δ 50–55 ppm .

- Mass Spectrometry (MS) : High-resolution MS (e.g., Q-TOF) confirms the molecular ion [M+H]⁺ at m/z 188.141 (calculated for C₁₀H₁₆O₃). Fragmentation patterns (e.g., loss of COOH or OCH₃ groups) validate substituent positions .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments of 1-Methoxy-2-methylcyclohexane-1-carboxylic acid be resolved?

- Methodological Answer : Conflicting stereochemical data may arise from ambiguous NOE (Nuclear Overhauser Effect) correlations or crystallography challenges. A combined approach is recommended:

- Computational Modeling : Use DFT (Density Functional Theory) to calculate energy-minimized conformers and compare predicted NMR shifts with experimental data .

- X-ray Crystallography : If single crystals are obtainable, crystallographic analysis provides definitive stereochemical evidence. For viscous oils, derivatization (e.g., esterification) may improve crystallization .

- Chiral HPLC : Enantiomeric separation using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases confirms optical purity .

Q. What strategies improve regioselectivity in synthesizing substituted cyclohexanecarboxylic acids with multiple functional groups?

- Methodological Answer :

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) during methoxy/methyl group installation to avoid side reactions .

- Directed Metalation : Use directing groups (e.g., -COOH) to control electrophilic substitution positions. For example, Pd-catalyzed C-H activation can selectively functionalize the cyclohexane ring .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for methoxy group placement, while non-polar solvents (e.g., toluene) enhance steric control .

Data Analysis and Validation

Q. How can researchers address discrepancies in reported spectral data for cyclohexanecarboxylic acid derivatives?

- Methodological Answer :

- Cross-Validation : Compare data across multiple databases (e.g., NIST, PubChem) and peer-reviewed studies. For example, NMR shifts for methoxy groups in similar compounds (e.g., methyl cyclohexyl ethers) should align within ±0.1 ppm .

- Reproducibility : Replicate synthesis and characterization under standardized conditions. If MS/MS fragmentation patterns differ, verify ionization methods (e.g., ESI vs. EI) and instrument calibration .

Safety and Handling

Q. What safety precautions are critical when handling 1-Methoxy-2-methylcyclohexane-1-carboxylic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential volatile byproducts (e.g., methyl halides).

- First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For ingestion, administer activated charcoal and avoid inducing vomiting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.